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Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

This in-depth technical guide provides a comprehensive overview of the selectivity profile of
CH6953755, a potent and orally active inhibitor of YES1 kinase. The information is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential and biochemical characteristics of this compound.

Executive Summary

CH6953755 is a highly potent and selective inhibitor of YES1, a non-receptor tyrosine kinase
belonging to the SRC family of kinases (SFK).[1][2][3][4] YESL1 is a key regulator of multiple
signaling pathways implicated in cancer cell proliferation, survival, and invasion.[1][5][6]
Notably, YES1 gene amplification has been identified as an oncogenic driver in various
cancers, making it an attractive therapeutic target.[6][7][8] CH6953755 demonstrates significant
antitumor activity in preclinical models of YES1-amplified cancers, primarily through the
inhibition of the YES1-YAP1 signaling axis.[2][7][8] This document details the kinase selectivity
of CH6953755, outlines the experimental methodologies used for its characterization, and
illustrates the pertinent signaling pathways.

Kinase Selectivity Profile of CH6953755

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and
potential off-target effects. CH6953755 has been profiled against a broad panel of kinases,
demonstrating high selectivity for YES1.

Comparative Inhibitory Activity (IC50)
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CH6953755 exhibits a half-maximal inhibitory concentration (IC50) of 1.8 nM against YES1
kinase.[2][3][4] Its potency and selectivity have been compared to other known SFK inhibitors,
dasatinib and bosutinib, against a panel of 39 kinases. The results highlight the compound's
preferential inhibition of YES1 over other SRC family kinases and various other kinases.

Kinase Target CHE9537551C50 Dasatinib IC50 (nM) Bosutinib 1C50
(nM) (nM)

YES1 1.8 0.5 2.1
SRC 5.8 0.5 1.2
LYN 25 0.4 1.2
FYN 3.5 0.2 21
LCK 5.0 0.3 1.0
ABL1 160 0.4 0.7
EGFR >1000 110 110
ERBB2 >1000 180 120
KDR (VEGFR2) 26 7.4 24
PDGFRB 15 8.0 44

Table 1: Comparative IC50 values of CH6953755, Dasatinib, and Bosutinib against a selection
of kinases. Data compiled from Hamanaka N, et al. Cancer Res. 2019.

Broad Kinome Selectivity Screening

To further assess its selectivity, CH6953755 was screened against a panel of 456 kinases
using the KINOMEscan™ platform. The screening was performed at concentrations of 0.01 pM
and 0.1 uM, with results expressed as the percentage of competition for binding. This
comprehensive scan revealed that CH6953755 has a very focused inhibitory profile at these
concentrations, with significant activity primarily against SRC family kinases.
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Kinase Target % Competition at 0.01 pM % Competition at 0.1 pM
YES1 98 100
SRC 94 99.5
FYN 96 100
LYN 97 100
LCK 92 99.5
BLK 88 99
FGR 91 99
HCK 85 98
ABL1 35 85
CSK 10 50

Table 2: Selectivity of CH6953755 from a KINOMEscan™ panel of 456 kinases. The table
shows a selection of kinases with significant inhibition. Data is sourced from the supplementary
materials of Hamanaka N, et al. Cancer Res. 2019.

Experimental Protocols

The following sections detail the methodologies employed to determine the kinase selectivity
profile of CH6953755.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of CH6953755 against a panel of kinases was determined using a
mobility shift microfluidic assay.

Reagents and Materials:
e Recombinant human kinases

o Fluorescently labeled peptide substrate
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ATP (Adenosine triphosphate)

CH6953755 (serial dilutions)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
Stop solution (e.g., containing EDTA)

Microfluidic chip-based instrument

Procedure:

Compound Preparation: A serial dilution of CH6953755 is prepared in DMSO and then
further diluted in the assay buffer.

Kinase Reaction: The kinase, fluorescently labeled peptide substrate, and the test compound
(CH6953755) are added to the wells of a microplate.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP
concentration is typically at or near the Km value for each specific kinase.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a
specified period (e.g., 60 minutes).

Reaction Termination: The reaction is stopped by the addition of a stop solution.

Data Acquisition: The reaction mixture is loaded onto a microfluidic chip. The phosphorylated
and unphosphorylated peptide substrates are separated by electrophoresis and detected via
laser-induced fluorescence.

Data Analysis: The percentage of substrate conversion is calculated. The IC50 values are
determined by plotting the percentage of inhibition against the compound concentration and
fitting the data to a four-parameter logistic dose-response curve.

KINOMEscan™ Selectivity Profiling

A competitive binding assay was used to determine the broad selectivity of CH6953755. This

method measures the ability of a compound to compete with an immobilized, active-site
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directed ligand for binding to a panel of DNA-tagged kinases.

Procedure:

Assay Principle: Kinases are tagged with a unique DNA sequence and immobilized on a
solid support.

o Competitive Binding: The DNA-tagged kinases are incubated with the test compound
(CH6953755) and a broadly active, immobilized ligand.

o Quantification: The amount of kinase bound to the solid support is measured by quantifying
the attached DNA tag using qPCR.

o Data Interpretation: A lower amount of kinase detected on the solid support indicates that the
test compound has displaced the kinase from the immobilized ligand, signifying inhibitory
binding. The results are reported as the percentage of competition relative to a DMSO
control.

YES1 Signaling Pathway and Mechanism of Action

YESL1 is a critical transducer of signals from membrane receptors, influencing key cellular
processes.[1] A primary downstream effector of YESL1 is the transcriptional co-activator Yes-
associated protein 1 (YAP1).[2]
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In this pathway, activated receptor tyrosine kinases recruit and activate YES1. YES1 then
phosphorylates YAP1 at tyrosine 357 (Y357).[1] This phosphorylation event is crucial as it
prevents the cytoplasmic sequestration and degradation of YAP1, allowing it to translocate to
the nucleus.[1] In the nucleus, YAP1 binds to TEAD transcription factors, driving the expression
of genes that promote cell proliferation and survival.[9] CH6953755 exerts its antitumor effect
by directly inhibiting the kinase activity of YES1, thereby preventing YAP1 phosphorylation and
its subsequent downstream oncogenic signaling.[2][7]

Experimental Workflow for Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile involves a multi-step process,
beginning with high-throughput screening and followed by more detailed characterization.
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This workflow begins with a primary high-throughput screen to identify initial "hits.” These hits
are then subjected to dose-response assays to determine their potency (IC50) against the
primary target. Concurrently, or subsequently, promising compounds are tested against a broad
panel of kinases to establish their selectivity profile. The resulting data is analyzed to generate
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a comprehensive understanding of the inhibitor's potency and specificity, which guides further
drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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